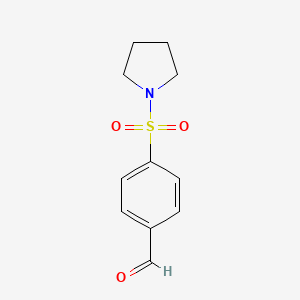

4-(Pyrrolidine-1-sulfonyl)benzaldehyde

Description

Significance of Sulfonyl and Benzaldehyde (B42025) Moieties in Organic Synthesis

The chemical architecture of 4-(Pyrrolidine-1-sulfonyl)benzaldehyde is distinguished by two principal functional groups: the sulfonyl group and the benzaldehyde group, both of which are of considerable importance in the field of organic synthesis.

The sulfonyl group (-SO₂-) is a stable, polar, and strongly electron-withdrawing moiety. researchgate.net Its presence in a molecule can significantly influence physical and chemical properties such as reactivity, solubility, and intermolecular interactions. fiveable.me In organic synthesis, sulfonyl groups are integral to the formation of sulfonamides, a class of compounds with a wide range of biological activities that are frequently incorporated into pharmaceutical design. researchgate.netfiveable.me The electron-withdrawing nature of the sulfonyl group can also be used to activate or deactivate adjacent parts of a molecule to guide further chemical transformations. fiveable.me Furthermore, the introduction of a sulfonyl group can enhance the water solubility of organic compounds, a desirable trait for biological applications. fiveable.mebritannica.com

The benzaldehyde moiety , consisting of a benzene (B151609) ring attached to an aldehyde group (-CHO), is the simplest aromatic aldehyde. vedantu.com It serves as a versatile precursor and a key intermediate in the synthesis of a vast array of organic compounds, including pharmaceuticals, dyes, polymers, and fragrances. vedantu.comchemicalbull.comsprchemical.com The aldehyde functional group is particularly reactive, readily undergoing nucleophilic addition reactions, which allows for the construction of more complex molecular structures. fiveable.me It can be oxidized to form a benzoic acid or reduced to a benzyl (B1604629) alcohol, further extending its synthetic utility. chemicalbull.com This reactivity makes benzaldehyde and its derivatives fundamental building blocks in the chemical industry. chemicalbull.comwisdomlib.org

Overview of the Pyrrolidine-1-sulfonyl Benzaldehyde Scaffold in Chemical Research

The pyrrolidine-1-sulfonyl benzaldehyde scaffold combines the features of the sulfonyl and benzaldehyde groups with a pyrrolidine (B122466) ring. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent structural motif in many biologically active natural products and synthetic compounds. nih.govmdpi.comnih.gov Its non-planar, three-dimensional structure is a key feature that medicinal chemists utilize to explore chemical space and optimize molecular interactions with biological targets. nih.govresearchgate.net

The integration of these three components results in a scaffold with significant potential in chemical research, particularly in drug discovery and materials science. chemimpex.comchemimpex.com The benzaldehyde portion provides a reactive handle for building larger, more complex molecules through various chemical reactions. chemimpex.com The sulfonyl group modulates the electronic properties of the benzene ring and offers a site for hydrogen bonding, which can be crucial for molecular recognition processes. researchgate.net The pyrrolidine moiety introduces a specific 3D geometry and can influence the compound's solubility and pharmacokinetic properties. nih.gov

Compounds based on this and related scaffolds, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, are recognized as important intermediates in the synthesis of small-molecule drugs, including potential anticancer agents. atlantis-press.comatlantis-press.com The versatility of the pyrrolidine-1-sulfonyl benzaldehyde framework allows for systematic structural modifications, enabling researchers to fine-tune the properties of the resulting molecules for specific applications in medicinal chemistry and the development of novel materials. chemimpex.comchemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-9-10-3-5-11(6-4-10)16(14,15)12-7-1-2-8-12/h3-6,9H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPJAARWSKKWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284073 | |

| Record name | 4-(1-Pyrrolidinylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77547-11-6 | |

| Record name | 4-(1-Pyrrolidinylsulfonyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77547-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Pyrrolidinylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 4 Pyrrolidine 1 Sulfonyl Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

In the ¹H NMR spectrum of 4-(Pyrrolidine-1-sulfonyl)benzaldehyde, distinct signals are expected for the aldehydic proton, the aromatic protons, and the protons of the pyrrolidine (B122466) ring.

Aldehydic Proton: The proton of the aldehyde group (-CHO) is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.8 and 10.1 ppm.

Aromatic Protons: The benzene (B151609) ring is substituted at the 1 and 4 positions, leading to a characteristic AA'BB' splitting pattern for the four aromatic protons. The two protons ortho to the electron-withdrawing sulfonyl group are expected to be shifted further downfield compared to the two protons ortho to the formyl group. These would likely appear as two distinct doublets in the range of 7.5 to 8.2 ppm.

Pyrrolidine Protons: The protons of the pyrrolidine ring will exhibit more complex splitting patterns. The four protons adjacent to the nitrogen atom (alpha-protons) are expected to be deshielded by the sulfonyl group and would likely resonate as a multiplet. The four protons in the beta-position of the pyrrolidine ring would appear as another multiplet, typically at a slightly more upfield position.

The following table provides predicted ¹H NMR chemical shifts for this compound based on known data for related benzaldehyde (B42025) derivatives.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | 9.8 - 10.1 | Singlet |

| Aromatic H (ortho to -SO₂-) | 7.9 - 8.2 | Doublet |

| Aromatic H (ortho to -CHO) | 7.6 - 7.8 | Doublet |

| Pyrrolidine H (α to N) | 3.2 - 3.6 | Multiplet |

| Pyrrolidine H (β to N) | 1.8 - 2.2 | Multiplet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon, the aromatic carbons, and the carbons of the pyrrolidine ring.

Carbonyl Carbon: The carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically between 190 and 195 ppm.

Aromatic Carbons: The substituted benzene ring will show four distinct signals for its six carbons due to symmetry. The carbon atom attached to the formyl group (ipso-carbon) and the carbon atom attached to the sulfonyl group (ipso-carbon) will have characteristic chemical shifts. The remaining four aromatic carbons will appear in the typical aromatic region of 120-140 ppm.

Pyrrolidine Carbons: The two sets of non-equivalent carbons in the pyrrolidine ring will give rise to two distinct signals. The carbons alpha to the nitrogen atom will be more deshielded than the beta carbons.

The table below outlines the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C | 190 - 195 |

| Aromatic C (ipso to -CHO) | 135 - 140 |

| Aromatic C (ipso to -SO₂-) | 140 - 145 |

| Aromatic CH | 125 - 135 |

| Pyrrolidine C (α to N) | 45 - 55 |

| Pyrrolidine C (β to N) | 20 - 30 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, sulfonyl, and aromatic moieties.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1715 cm⁻¹, which is characteristic of the carbonyl stretching vibration of an aromatic aldehyde.

C-H Stretch (Aldehyde): Two weak to medium bands are typically observed for the C-H stretch of the aldehyde group, appearing around 2820 cm⁻¹ and 2720 cm⁻¹.

S=O Stretch (Sulfonyl): The sulfonyl group will exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These are typically found in the ranges of 1335-1370 cm⁻¹ and 1145-1180 cm⁻¹, respectively.

C-N Stretch (Pyrrolidine): A medium to weak absorption band for the C-N stretch is expected in the region of 1180-1360 cm⁻¹.

C=C Stretch (Aromatic): Aromatic ring stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Bending (Aromatic): Out-of-plane C-H bending vibrations for the para-substituted benzene ring are expected in the 800-860 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1700 - 1715 | Strong, Sharp |

| Aldehyde | C-H Stretch | 2810 - 2830 & 2710 - 2730 | Weak to Medium |

| Sulfonyl | S=O Asymmetric Stretch | 1335 - 1370 | Strong |

| Sulfonyl | S=O Symmetric Stretch | 1145 - 1180 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Variable |

| Aromatic | C-H Bending (para-substituted) | 800 - 860 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation pattern would likely involve characteristic losses of small molecules or radicals. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the formyl radical (M-29). For sulfonamides, cleavage of the C-S and S-N bonds is common. A plausible fragmentation could involve the loss of the pyrrolidine ring or the entire sulfonylpyrrolidine moiety.

A proposed fragmentation pattern might include peaks corresponding to:

[M]⁺: The molecular ion.

[M-H]⁺: Loss of a hydrogen atom from the aldehyde.

[M-CHO]⁺: Loss of the formyl group.

[M-SO₂]⁺: Loss of sulfur dioxide.

Fragments corresponding to the benzaldehyde cation and the pyrrolidine-1-sulfonyl cation.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid. While the crystal structure of this compound itself may not be published, the analysis of a closely related derivative, 4-(Methylsulfonyl)benzaldehyde, offers valuable insights into the expected solid-state conformation and intermolecular interactions.

In the crystal structure of 4-(Methylsulfonyl)benzaldehyde, the molecule adopts a specific conformation, and intermolecular C-H···O hydrogen bonds are observed, linking the molecules into a three-dimensional network. nih.govresearchgate.net The crystal data for 4-(Methylsulfonyl)benzaldehyde is presented in the table below. nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₈O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1280 (12) |

| b (Å) | 8.0400 (16) |

| c (Å) | 16.734 (3) |

| β (°) | 90.07 (3) |

| Volume (ų) | 824.5 (3) |

| Z | 4 |

For a derivative like this compound, one would expect similar packing motifs, potentially involving hydrogen bonding with the sulfonyl oxygen atoms and the aldehydic oxygen. The conformation of the pyrrolidine ring and its orientation relative to the benzene ring would be of particular interest.

Computational and Theoretical Investigations of 4 Pyrrolidine 1 Sulfonyl Benzaldehyde and Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(Pyrrolidine-1-sulfonyl)benzaldehyde, DFT calculations are employed to determine its most stable three-dimensional shape, understand the distribution of electrons within the molecule, and predict its chemical behavior. mdpi.commdpi.com These calculations typically involve optimizing the molecular geometry to find the lowest energy state and then analyzing various electronic properties.

Theoretical studies on related pyrrolidine-containing molecules have shown that both s-cis and s-trans conformers (referring to the arrangement around the N-C bond of the enamine) can be similarly stable. researchgate.net For this compound, the key conformational variables would include the puckering of the pyrrolidine (B122466) ring and the rotation around the S-N and S-C (aryl) bonds. DFT calculations can map the potential energy surface by systematically changing these dihedral angles to locate the global energy minimum, representing the most populated and stable conformation of the molecule. acs.org

Table 1: Representative Conformational Energy Data for a Pyrrolidine Derivative

| Conformer | Dihedral Angle (Cα-N-S-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 175.8° | 0.00 | 59.2 |

| 2 | -78.5° | 0.65 | 25.1 |

| 3 | 82.1° | 1.25 | 10.5 |

| 4 | -5.2° | 2.10 | 5.2 |

Note: This table is illustrative, based on typical findings for pyrrolidine sulfonamides, demonstrating how DFT can quantify the stability of different conformers.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. youtube.comnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. malayajournal.org A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.net For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution, indicating which parts of the molecule are most involved in electron donation and acceptance.

Table 2: Calculated FMO Properties for a Benzaldehyde (B42025) Sulfonamide Analogue

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.92 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.93 | ELUMO - EHOMO; indicates chemical reactivity and stability. A larger gap implies higher stability. |

Note: This table provides representative DFT-calculated values for a molecule with similar functional groups to illustrate the output of an FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. nih.gov An MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values. These maps are crucial for identifying the regions susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

Typically, red or yellow colors represent regions of negative electrostatic potential (electron-rich), which are prone to attack by electrophiles. Blue colors indicate regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green areas represent neutral potential. nih.gov

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonyl (SO₂) and aldehyde (C=O) groups, due to their high electronegativity. These are the primary sites for hydrogen bonding and interactions with electrophiles. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms, particularly the aldehyde proton and protons on the benzene (B151609) ring.

Neutral Potential (Green): Predominantly over the carbon framework of the pyrrolidine and benzene rings.

This analysis provides a clear picture of the molecule's reactive sites and helps in understanding its intermolecular interactions. malayajournal.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with biological targets.

Analogues of this compound have been investigated for their potential to inhibit various enzymes implicated in disease. Molecular docking studies simulate the binding of this compound into the active sites of these enzymes to elucidate its mechanism of action.

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent enzymes involved in tissue remodeling and are key targets in cancer therapy. nih.govnih.gov Docking studies of sulfonamide-based inhibitors often show that the sulfonyl group acts as a zinc-binding group, chelating the Zn²⁺ ion in the catalytic site. nih.govresearchgate.net The pyrrolidine and benzaldehyde moieties of the compound would likely occupy adjacent hydrophobic pockets (like the S1' pocket), forming van der Waals and hydrophobic interactions with key amino acid residues such as Leucine and Alanine. researchgate.net

β-glucosidase: This enzyme is a target for managing diabetes. Pyrrolidine sulfonamide derivatives have been designed and screened as potential inhibitors. nih.gov Docking studies would explore how the compound fits into the enzyme's active site, likely forming hydrogen bonds between its sulfonyl oxygen atoms and polar residues, while the aromatic ring engages in π-π stacking interactions.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme for DNA synthesis and a target for antimicrobial and anticancer drugs like trimethoprim. nih.gov Docking this compound into the DHFR active site would assess its ability to mimic the natural substrate or known inhibitors. Key interactions would likely involve hydrogen bonds between the sulfonyl or aldehyde groups and residues like Glu-30 or Arg-70, and hydrophobic interactions with residues such as Phe-31 and Val-115. nih.gov

Pyruvate (B1213749) Kinase: As a key enzyme in glycolysis, pyruvate kinase is another potential target for therapeutic intervention. A docking study would investigate the binding of the compound to the allosteric or active sites of the enzyme, predicting binding energy and key intermolecular contacts.

Table 3: Predicted Binding Interactions of this compound with MMP-9

| Interacting Residue | Type of Interaction | Moiety Involved | Predicted Binding Energy (kcal/mol) |

| His401, His405, His411 | Coordination | Sulfonyl (SO₂) group with Zn²⁺ ion | -8.5 |

| Leu397, Ala417 | Hydrophobic | Pyrrolidine Ring | |

| Pro421 | van der Waals | Benzene Ring | |

| Tyr423 | Hydrogen Bond | Aldehyde (C=O) group |

Note: This table presents a hypothetical but plausible set of interactions based on docking studies of similar sulfonamide-based MMP inhibitors.

By performing docking studies on a series of analogues of this compound, researchers can develop a Structure-Activity Relationship (SAR). SAR studies explain how modifications to a molecule's chemical structure affect its biological activity. nih.gov

Docking provides a quantitative measure of binding affinity, often expressed as a docking score or binding energy. By comparing the scores of different analogues, one can infer the importance of specific functional groups. nih.gov

For instance, an SAR study based on docking might reveal:

The role of the sulfonyl group: Confirming its necessity as a zinc-binding group in MMPs or as a hydrogen bond acceptor in other enzymes.

Substitution on the benzene ring: Adding electron-withdrawing or electron-donating groups could alter hydrogen bonding capabilities or hydrophobic interactions, thereby changing the binding affinity.

Modification of the pyrrolidine ring: Altering the ring size or adding substituents could impact how well the molecule fits into hydrophobic pockets within the active site. nih.gov

Changes to the aldehyde group: Replacing the aldehyde with other functional groups (e.g., carboxyl, nitrile) would directly test its role in binding, such as its importance in forming specific hydrogen bonds.

This computational SAR provides valuable guidance for synthesizing new derivatives with improved potency and selectivity, optimizing the lead compound for further development. nih.govnih.gov

Table 4: Illustrative SAR Data from Docking against a Target Protein

| Compound Analogue | Modification | Predicted Binding Energy (kcal/mol) | SAR Insight |

| Parent Compound | This compound | -7.8 | Baseline affinity |

| Analogue 1 | Benzaldehyde -> Benzoic Acid | -8.5 | Carboxyl group enhances H-bonding, improving affinity. |

| Analogue 2 | Pyrrolidine -> Piperidine | -7.1 | Larger ring leads to steric clash, reducing affinity. |

| Analogue 3 | 3-chloro substitution on benzene ring | -8.2 | Chloro group forms additional hydrophobic interactions. |

| Analogue 4 | Sulfonyl -> Carbonyl | -5.4 | Sulfonyl group is crucial for strong binding to the target. |

Note: This table provides a hypothetical example of how docking results for a series of analogues can be used to derive SAR insights.

Theoretical Studies on Intramolecular and Intermolecular Interactions

Theoretical studies are crucial for elucidating the nature of non-covalent interactions that govern the supramolecular architecture of crystalline solids. These interactions, including hydrogen bonds and van der Waals forces, play a significant role in crystal packing and can influence the physical properties of the compound.

Hydrogen bonds are key directional interactions that significantly influence the structure and stability of molecular crystals. In analogues of this compound, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, crystal structure analysis reveals the presence of strong N-H···O hydrogen bonds. These interactions can form specific motifs, like the R²₂(18) ring motif, creating continuous two-dimensional sheets that define the crystal packing. The presence of hydrogen bond donors (like N-H groups) and acceptors (like the sulfonyl oxygens) is a prerequisite for the formation of these networks. In the case of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, another analogue, the hydroxyl and carboxylic acid groups are also significant contributors to the hydrogen bonding network. While this compound itself lacks strong hydrogen bond donors like N-H or O-H, weaker C-H···O interactions can still play a role in its crystal assembly.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts between neighboring molecules.

In the case of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, the fingerprint plot is characterized by sharp spikes corresponding to O-H···O hydrogen bonds involving the carboxylic and hydroxyl groups. The various intermolecular contacts and their percentage contributions to the Hirshfeld surface are detailed in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| O···H | 46.9 |

| H···H | 19.9 |

| C···H | 7.1 |

| O···C | 5.6 |

| O···O | 4.1 |

| O···N | 2.1 |

| N···H | 2.0 |

| S···H | 0.2 |

| C···C | 0.1 |

This table details the percentage contributions of various intermolecular contacts to the total Hirshfeld surface for the analogue 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid.

This analysis highlights the predominance of O···H contacts, which is indicative of strong hydrogen bonding, followed by H···H contacts, which represent van der Waals forces. Similar analyses on other related structures provide a comprehensive picture of the forces dictating crystal formation.

Computational Predictions of Pharmacokinetic Properties (ADMET)

Computational models predict various parameters, including physicochemical properties, lipophilicity, water solubility, and potential for interaction with key metabolic enzymes and transporters. For the analogue 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, ADMET predictions have indicated suitable bioavailability credentials.

Key predicted ADMET parameters for a compound generally include:

Physicochemical Properties: Molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These are assessed against criteria like Lipinski's Rule of Five to determine drug-likeness.

Lipophilicity: Often expressed as logP, this parameter influences absorption and distribution.

Water Solubility: Crucial for absorption and formulation.

Pharmacokinetics: Predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. Being a substrate or inhibitor of P-glycoprotein (P-gp) is also a key consideration for drug distribution and resistance.

The table below shows a representative set of ADMET parameters that are typically predicted for a compound, using data for potent sulfonamide-pyridine derivatives from a study as an illustrative example.

| Parameter | Predicted Value (Example Compound 15a) | Predicted Value (Example Compound 15b) | Interpretation |

|---|---|---|---|

| Molecular Weight (g/mol) | 453.53 | 467.55 | Within drug-like range (<500) |

| LogP | 3.58 | 3.87 | Indicates good lipophilicity |

| Hydrogen Bond Donors | 3 | 3 | Complies with Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 7 | 7 | Complies with Lipinski's rule (<10) |

| Water Solubility (logS) | -4.66 | -4.96 | Indicates moderate to poor solubility |

| GI Absorption | High | High | Predicted to be well-absorbed |

| BBB Permeant | No | No | Not expected to cross the blood-brain barrier |

| P-gp Substrate | Yes | Yes | Potential for efflux from cells |

| CYP2D6 Inhibitor | Yes | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Yes | Potential for drug-drug interactions |

This table presents a selection of computationally predicted ADMET properties for two example sulfonamide derivatives (15a and 15b), illustrating the type of data generated in such in silico studies.

These computational predictions are essential for prioritizing compounds for synthesis and further biological evaluation, thereby streamlining the drug discovery process.

Advanced Organic Synthesis Applications of the 4 Pyrrolidine 1 Sulfonyl Benzaldehyde Scaffold

Role as a Key Synthetic Building Block for Complex Molecules

In synthetic chemistry, organic "building blocks" are foundational molecules used for the modular assembly of larger, more complex structures. sigmaaldrich.com The utility of 4-(pyrrolidine-1-sulfonyl)benzaldehyde as a building block stems from the distinct reactivity of its two main components. The aldehyde group is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, while the pyrrolidine (B122466) sulfonamide portion can influence the molecule's steric and electronic properties, as well as its solubility and potential for biological interactions.

The pyrrolidine ring is one of the most common nitrogen heterocycles found in FDA-approved drugs and is widely used in medicinal chemistry. nih.gov Similarly, the sulfonamide group is a well-established pharmacophore present in numerous therapeutic agents. sigmaaldrich.com The combination of these features within a single, reactive benzaldehyde (B42025) framework makes this compound a desirable starting material for the synthesis of novel compounds in pharmaceutical and materials science research. chemimpex.com Its structure allows for systematic chemical modifications, enabling chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies.

Synthetic Transformations Involving the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic synthesis, readily undergoing a wide array of chemical transformations.

The carbonyl carbon of the aldehyde in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is further enhanced by the electron-withdrawing nature of the para-sulfonyl group, making the aldehyde highly susceptible to attack by nucleophiles. libretexts.org This reaction, known as nucleophilic addition, is a fundamental process for forming new bonds and is central to the utility of this compound. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product. libretexts.orgyoutube.com A wide variety of nucleophiles can be employed in this reaction, leading to a diverse range of products.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallics (R⁻) | Grignard Reagents (RMgBr) | Secondary Alcohol |

| Cyanide (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Enolates | Ketones/Esters with base | β-Hydroxy Carbonyl (Aldol Adduct) |

These reactions provide pathways to convert the aldehyde into a variety of other functional groups, significantly expanding its synthetic potential. nih.gov

Condensation reactions are a subclass of addition reactions where the initial addition is followed by the elimination of a small molecule, typically water. The aldehyde functionality of this compound readily participates in such transformations. A prime example is the reaction with primary amines to form imines (also known as Schiff bases). This reaction proceeds through a hemiaminal intermediate which then dehydrates to form the C=N double bond. youtube.com

Another important class of condensation reactions involves carbanions, such as those derived from compounds with active methylene (B1212753) groups (e.g., malonic esters, nitromethane). These reactions, like the Knoevenagel and Henry reactions, result in the formation of a new carbon-carbon double bond, providing a powerful method for extending the carbon skeleton of the molecule. The condensation of aldehydes with other carbonyl compounds, known as the aldol (B89426) condensation, is also a cornerstone of organic synthesis. nih.gov For instance, the condensation of benzaldehyde with pyrrole (B145914) is a key step in the synthesis of tetraarylporphyrins. chemspider.com

Utilization in Heterocyclic Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The aldehyde group of this compound is a key functional handle for constructing various heterocyclic rings.

The synthesis of sulfonyl-substituted heterocycles is an active area of research. elsevierpure.comnih.gov this compound can serve as the aldehyde component in multicomponent reactions to build these rings.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis and its variations are common methods for creating the thiazole ring. organic-chemistry.org A typical approach involves the condensation of an α-haloketone with a thioamide. Alternatively, multicomponent reactions can be employed. For example, a substituted benzaldehyde can react with an amine and a mercaptocarboxylic acid in a one-pot cyclocondensation to yield thiazolidin-4-ones, which are structurally related to thiazoles. It is anticipated that this compound would be an effective substrate in such reactions to produce novel thiazole derivatives bearing a sulfonamide moiety. researchgate.net

Imidazole (B134444) Synthesis: The Radiszewski synthesis allows for the formation of imidazoles from a dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849) or ammonium (B1175870) acetate. pharmaguideline.comrsc.org By using this compound in this reaction, a 2,4,5-trisubstituted imidazole bearing the pyrrolidine-1-sulfonylphenyl group can be synthesized. nih.gov Modern variations of this reaction often use catalysts to improve yields and reaction conditions, making it a versatile method for generating libraries of imidazole derivatives. rsc.orgacs.orgresearchgate.net

Integration into Organocatalytic Systems

While this compound is typically a substrate in chemical reactions, its core structure—the pyrrolidine sulfonamide scaffold—is of significant importance in the field of organocatalysis. nih.govnih.gov Chiral pyrrolidine derivatives, particularly those derived from the amino acid proline, are among the most powerful and widely used organocatalysts. mdpi.com

The sulfonamide group can act as a hydrogen-bond donor, which is a crucial feature in many catalytic systems for activating substrates and controlling stereochemistry. nih.gov Researchers have developed numerous catalysts based on the pyrrolidine-sulfonamide framework to promote asymmetric reactions, such as aldol reactions and Michael additions, with high enantioselectivity. nih.govresearchgate.net In these systems, the pyrrolidine nitrogen typically forms an enamine or iminium ion intermediate with a carbonyl substrate, while the sulfonamide moiety helps to organize the transition state through hydrogen bonding. Therefore, the scaffold inherent in this compound is a privileged structure for the design of effective organocatalysts.

Pyrrolidine-Based Organocatalysts Incorporating Sulfonyl Moieties

The incorporation of sulfonyl groups into the structure of pyrrolidine-based organocatalysts represents a significant strategy for enhancing their catalytic efficiency, solubility, and stereocontrol. nih.govnih.gov The this compound scaffold is a key starting material in this context, providing a convergent platform for the synthesis of sophisticated bifunctional catalysts. This scaffold already contains the pyrrolidine ring and the aryl sulfonyl moiety, with the aldehyde functional group serving as a versatile handle for introducing chirality and additional functional groups.

The synthetic utility of this scaffold lies in its ability to be transformed into chiral prolinamide-type organocatalysts. A common and effective synthetic route involves the reductive amination of the aldehyde group. nih.gov This process typically involves the condensation of this compound with a chiral amine, such as an amino acid ester (e.g., L-proline methyl ester), to form a transient imine, which is subsequently reduced to afford a secondary amine. Further synthetic modifications can then be carried out to yield the final catalyst.

The resulting organocatalysts possess a distinct structural feature: a sulfonamide group linked to the pyrrolidine core. This sulfonamide moiety is not merely a structural linker but plays an active role in catalysis. It can act as a hydrogen-bond donor, which is crucial for coordinating with substrates and stabilizing transition states, thereby influencing the stereochemical outcome of the reaction. nih.gov This bifunctional activation, where the pyrrolidine's secondary amine forms an enamine or iminium ion with one substrate while the sulfonamide group interacts with the other, is a hallmark of many highly effective organocatalysts. nih.gov

Research into proline aryl sulfonamides has demonstrated their remarkable capacity to catalyze a range of important carbon-carbon bond-forming reactions with high levels of enantioselectivity and diastereoselectivity. nih.gov The lipophilic nature of the aryl sulfonamide group can also significantly improve the catalyst's solubility in common organic solvents, a practical advantage over simpler catalysts like proline itself. nih.gov By modifying the structure of the chiral amine introduced during synthesis, a diverse library of catalysts can be developed from the this compound scaffold, each tailored for specific asymmetric transformations.

Detailed research findings on closely related proline sulfonamide catalysts highlight their effectiveness in key organic reactions. These catalysts have proven particularly adept at constructing challenging stereocenters, including all-carbon quaternary centers. nih.gov

The table below summarizes the typical performance of proline sulfonamide organocatalysts in various asymmetric reactions, illustrating the potential of catalysts derived from the this compound scaffold.

| Asymmetric Reaction | Catalyst Type | Typical Yield (%) | Typical Enantioselectivity (ee %) | Key Catalyst Feature |

|---|---|---|---|---|

| Aldol Reaction | Proline Aryl Sulfonamide | 85-99 | 90-99 | Sulfonamide acts as H-bond donor to activate the acceptor. |

| Mannich Reaction | Proline Aryl Sulfonamide | 70-95 | up to 98 | Facilitates formation of chiral β-amino carbonyl compounds. |

| Michael Addition | Proline Aryl Sulfonamide | 80-98 | 92-99 | Effective for conjugate addition to nitroolefins and enones. |

| Formal aza-Diels-Alder | Proline Aryl Sulfonamide | up to 91 | up to 99 | Constructs chiral nitrogen-containing heterocycles. |

Role in Medicinal Chemistry Research and Rational Drug Design

Design and Synthesis of Novel Sulfonyl Pyrrolidine (B122466) Derivatives as Bioactive Agents

The sulfonyl pyrrolidine framework has been successfully employed in the design and synthesis of potent and selective inhibitors for several key enzymes implicated in various pathologies.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a critical role in both normal physiological processes and diseases such as cancer and arthritis. The sulfonyl pyrrolidine scaffold has been identified as an excellent foundation for the design of MMP inhibitors.

A series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives have been synthesized and evaluated for their inhibitory activity against MMP-2 and MMP-9, two key enzymes in cancer progression and metastasis. nih.gov These compounds demonstrated significant inhibitory potential, with several derivatives showing more potent activity than the reference compound LY52. nih.gov The general synthetic route involves the coupling of a substituted 4-phenoxybenzenesulfonyl chloride with a proline derivative.

Detailed research findings revealed that substitutions on the phenoxy ring significantly influence the inhibitory activity. For instance, compounds with electron-withdrawing groups like chlorine or trifluoromethyl at the para position of the phenoxy ring exhibited enhanced potency. nih.gov Notably, compound 4e from this series not only showed potent inhibition of MMP-2 and MMP-9 but also significantly suppressed the migration and invasion of cancer cells in vitro and inhibited pulmonary metastasis in a mouse model. nih.gov

| Compound | R Group | MMP-2 IC₅₀ (μM) | MMP-9 IC₅₀ (μM) |

|---|---|---|---|

| 4a | H | 1.24 | 2.58 |

| 4e | 4-Cl | 0.48 | 0.95 |

| 4i | 4-CF₃ | 0.62 | 1.13 |

| LY52 (Control) | - | 1.56 | 3.12 |

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. It is a well-established target for antimicrobial and anticancer therapies. While direct studies on 4-(pyrrolidine-1-sulfonyl)benzaldehyde as a DHFR inhibitor are not prevalent in the reviewed literature, related structures incorporating either a pyrrolidine ring or a sulfonamide group have shown promise.

For example, a series of 4-pyrrolidine-based thiosemicarbazones were synthesized and showed potent DHFR inhibitory activity. nih.gov The pyrrolidine ring in these compounds is thought to enhance binding affinity through hydrogen bonding with active site residues. nih.gov In a separate study, novel N-sulfonamide 2-pyridone derivatives were designed as dual inhibitors of dihydropteroate (B1496061) synthase (DHPS) and DHFR, demonstrating that the sulfonamide moiety is a key pharmacophore for inhibiting enzymes in the folate pathway. nih.gov One of the most potent dual inhibitors, compound 11a , exhibited an IC₅₀ value of 0.20 μg/mL against DHFR. nih.gov

These findings suggest that a hybrid molecule combining the benzenesulfonyl pyrrolidine scaffold could potentially be a promising avenue for the development of novel DHFR inhibitors.

β-Glucosidase is an enzyme that catalyzes the hydrolysis of β-glucosidic linkages, playing a role in carbohydrate metabolism. Its inhibition is a therapeutic strategy for managing type 2 diabetes. The pyrrolidine sulfonamide scaffold has been explored for its potential as a β-glucosidase inhibitor.

A study involving the in silico screening of novel pyrrolidine sulfonamide derivatives indicated moderate inhibitory activity against human β-glucosidases. nih.gov The research highlighted that compounds containing an imidazole (B134444) sulfonyl group were predicted to be the most potent inhibitors. nih.gov Although this was a computational study, it provides a strong rationale for the synthesis and in vitro testing of such compounds.

While specific in vitro data for benzenesulfonyl pyrrolidine derivatives against β-glucosidase is limited in the searched literature, other classes of pyrrolidine derivatives have been shown to be effective. For instance, certain polyhydroxylated pyrrolidines act as dual-target inhibitors of α-glucosidase and aldose reductase. nih.gov

Pyruvate (B1213749) kinase is a key enzyme in glycolysis, and its activation is being explored as a therapeutic strategy for certain metabolic disorders and cancers. While the direct activation of PK by this compound derivatives is not documented in the reviewed literature, various other sulfonamide derivatives have been identified as potent PK activators. researchgate.net

For instance, a class of N,N'-diarylsulfonamides has been developed as activators of the PKM2 isoform, which is prevalent in tumor cells. researchgate.net These compounds demonstrate that the sulfonamide linkage is compatible with PK activation. Another study reported on 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as a different chemotype of PKM2 activators. Although the core structures differ significantly from the pyrrolidine-based scaffold, these findings underscore the potential of sulfonamide-containing molecules to modulate the activity of pyruvate kinase. researchgate.net A patent has also described lactam pyrrolidine-pyrazoles as pyruvate kinase activators, though these are structurally distinct from the sulfonyl derivatives. researchgate.net

Structure-Activity Relationship (SAR) Studies of Sulfonyl Pyrrolidine Compounds

The exploration of structure-activity relationships (SAR) is fundamental to optimizing the potency and selectivity of drug candidates. For sulfonyl pyrrolidine derivatives, SAR studies have provided valuable insights.

In the context of MMP inhibitors, the 4-phenoxybenzenesulfonyl pyrrolidine series revealed several key SAR trends. nih.gov The nature and position of substituents on the phenoxy ring were found to be critical for activity. A general observation was that electron-withdrawing groups at the para-position of the phenoxy ring led to increased inhibitory potency against both MMP-2 and MMP-9. nih.gov For example, the introduction of a chlorine atom (compound 4e ) or a trifluoromethyl group (compound 4i ) resulted in more potent inhibitors compared to the unsubstituted analog (4a ). nih.gov This suggests that these substitutions may enhance interactions with the S1' pocket of the MMP active site. The pyrrolidine ring itself is considered an excellent scaffold for designing MMP inhibitors. nih.gov

Development of Multi-targeting Agents

The concept of multi-targeting agents, where a single molecule is designed to interact with multiple biological targets, is a growing area in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The sulfonamide scaffold is well-suited for the development of such agents due to its versatile chemical properties and ability to interact with various enzyme active sites. google.com

While specific examples of this compound derivatives as multi-targeting agents are not extensively reported, related structures demonstrate the feasibility of this approach. For instance, benzenesulfonyl thiazoloimines have been developed as multi-targeting antibacterial agents that can disrupt the bacterial membrane, interfere with DNA replication, and inhibit dihydrofolate synthetase. nih.gov This highlights the potential of the benzenesulfonyl moiety to be incorporated into molecules with multiple mechanisms of action. The pyrrolidine scaffold itself has been utilized in the design of dual-target inhibitors, such as those targeting both α-glucosidase and aldose reductase. nih.gov

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The advancement of synthetic organic chemistry is crucial for the exploration of the chemical space around the 4-(Pyrrolidine-1-sulfonyl)benzaldehyde scaffold. Future research is geared towards developing more efficient, sustainable, and versatile synthetic routes to increase the accessibility of these compounds and to generate diverse libraries for screening.

One promising area is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields for various heterocyclic and sulfonamide compounds. mdpi.comnih.govnih.govmdpi.com For instance, microwave irradiation has been successfully used in the synthesis of N-alkenyl pyrrolidine-fused chlorins and in the conversion of bromides to sodium sulfonates, a key precursor for sulfonyl chlorides. nih.govmdpi.com Applying MAOS to the sulfonylation of pyrrolidine (B122466) or the construction of the core benzaldehyde (B42025) structure could provide a rapid and efficient pathway to the target molecule and its analogs. youtube.com

Flow chemistry represents another significant methodological advance. The use of microreactor technologies allows for precise control over reaction parameters, improved safety, and scalability. A combination of flow and batch chemistries has been effectively used to assemble focused libraries of trisubstituted drug-like pyrrolidines. nih.gov This integrated approach could be adapted for the multi-step synthesis of this compound derivatives, enabling the rapid generation of a diverse set of compounds for structure-activity relationship (SAR) studies.

Furthermore, the development of novel reagents and catalytic systems continues to be a priority. For example, the use of polyphosphate ester (PPE), particularly in combination with catalysts like 4-(N,N-dimethylamino)pyridine (DMAP), has been shown to be highly effective for the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to yield 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, a structure closely related to the sulfonyl pyrrolidine scaffold. nih.gov Exploring such novel reagents could open up new and more efficient synthetic pathways.

| Methodology | Description | Potential Advantage for Sulfonyl Pyrrolidines | Reference(s) |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to heat reactions. | Reduced reaction times, increased yields, energy efficiency. | mdpi.comnih.govnih.govmdpi.comyoutube.com |

| Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor. | Enhanced control, safety, scalability, and integration of synthetic steps. | nih.gov |

| Novel Reagents/Catalysts | Use of advanced reagents like Polyphosphate Ester (PPE) to facilitate key transformations. | Improved efficiency and yields for specific reaction types like cyclization. | nih.gov |

Exploration of New Biological Targets for Sulfonyl Pyrrolidine Scaffolds

The sulfonyl pyrrolidine scaffold is a recurring motif in bioactive molecules, and a key future direction is the systematic exploration of new biological targets to broaden its therapeutic potential. nih.govresearchgate.netfrontiersin.org While the aldehyde group in this compound serves as a reactive handle for further derivatization, the core sulfonyl pyrrolidine structure is ripe for investigation against a host of protein targets.

Research has already identified arylsulfonyl-proline derivatives as potent inhibitors of serine proteinases , such as thrombin, which are critical enzymes in the blood coagulation cascade. nih.gov Another important target class is the matrix metalloproteinases (MMPs) , particularly MMP-2, which is involved in cancer metastasis. nih.gov Cinnamoyl pyrrolidine derivatives have shown promise as inhibitors of this enzyme. nih.gov

Recent studies have also highlighted the potential of sulfonyl pyrrolidine analogs in metabolic diseases. For example, 2-Alkyl-1-arylsulfonylprolinamides have been identified as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) , an enzyme implicated in obesity and metabolic syndrome. sci-hub.st The broader sulfonamide class, to which this scaffold belongs, is known to target a wide array of enzymes, including carbonic anhydrases and kinases involved in the JAK/STAT pathway , suggesting these as fertile ground for future investigations with sulfonyl pyrrolidine derivatives. nih.gov

| Scaffold Type | Biological Target | Therapeutic Area | Reference(s) |

| N-alpha-(arylsulfonyl)-prolines | Serine Proteinases (e.g., Thrombin) | Anticoagulation | nih.gov |

| Cinnamoyl Pyrrolidine Derivatives | Matrix Metalloproteinase-2 (MMP-2) | Oncology | nih.gov |

| 2-Alkyl-1-arylsulfonylprolinamides | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) | Metabolic Diseases | sci-hub.st |

| Spiro[pyrrolidine-3,3-oxindoles] | Histone Deacetylase 2 (HDAC2) | Oncology | nih.gov |

Advanced Computational Modeling for Predictive Design

To rationalize the drug discovery process and accelerate the identification of potent and selective ligands, advanced computational modeling is becoming indispensable. For the this compound scaffold, these in silico techniques can guide the design of new derivatives with enhanced activity and optimized pharmacokinetic properties.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a small molecule to its protein target. mdpi.commdpi.com Studies on related sulfonamide and pyrrolidine-containing compounds have used docking to elucidate binding modes with targets such as tyrosyl-tRNA synthetase and dihydropteroate (B1496061) synthase (DHPS). tandfonline.comnih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for biological activity, thereby guiding the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medwinpublishers.com 2D and 3D-QSAR models have been successfully developed for various sulfonamides and pyrrolidine derivatives, including MMP-2 inhibitors and antiarrhythmic agents. nih.govnih.gov These models can predict the activity of virtual compounds before their synthesis, saving significant time and resources.

Furthermore, higher-level computational methods such as Density Functional Theory (DFT) are being employed to understand the intrinsic electronic properties of these molecules. tandfonline.com DFT calculations can determine parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the Molecular Electrostatic Potential (MEP), which provide insights into the reactivity and interaction potential of the scaffold. tandfonline.com

| Computational Method | Application | Scaffold Studied | Key Insights | Reference(s) |

| Molecular Docking | Predict binding mode and affinity to protein targets. | Sulfonyl carboxamide pyrrolidine-2,5-diones | Identified key interactions with tyrosyl-tRNA synthetase active site. | tandfonline.com |

| QSAR | Model and predict biological activity based on structural descriptors. | Cinnamoyl pyrrolidine derivatives | Correlated electronic properties with MMP-2 inhibition activity. | nih.gov |

| Density Functional Theory (DFT) | Calculate electronic properties (HOMO-LUMO, MEP). | Sulfonyl carboxamide pyrrolidine-2,5-diones | Assessed molecular reactivity and potential interaction sites. | tandfonline.com |

Integration with Combinatorial Chemistry and High-Throughput Screening

To fully explore the therapeutic potential of the this compound scaffold, its integration with combinatorial chemistry and high-throughput screening (HTS) is a critical future direction. nih.govox.ac.uk This combination allows for the rapid synthesis and evaluation of vast numbers of related compounds, dramatically accelerating the discovery of new lead molecules. ewadirect.comazolifesciences.com

Combinatorial chemistry enables the systematic and rapid synthesis of a large number of different but structurally related molecules, forming a "library." stanford.eduimperial.ac.uk Techniques like solid-phase synthesis using the "mix and split" method are particularly powerful for generating extensive libraries. nih.govyoutube.com A notable example involves the creation of a combinatorial library of mercaptoacyl pyrrolidines on a beaded polymeric support. Each bead carried a unique compound and an oligomeric tag that encoded its synthetic history. nih.gov This approach could be readily adapted to the sulfonyl pyrrolidine scaffold, using the benzaldehyde as a point of diversification.

Once a library is synthesized, High-Throughput Screening (HTS) is employed to rapidly test all the compounds for activity against a specific biological target. nih.gov HTS utilizes automation, robotics, and miniaturized assays to screen thousands of compounds per day. nih.gov The screening of a large combinatorial library of pyrrolidines led to the identification of several extremely potent inhibitors of Angiotensin-Converting Enzyme (ACE), demonstrating the power of this integrated approach. nih.gov By creating a focused library based on the this compound core and subjecting it to HTS against various targets, novel and potent bioactive agents can be efficiently discovered.

Q & A

Q. How do solvent polarity and hydrogen-bonding networks affect crystallization outcomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.